Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Description
tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS: 1016233-08-1) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. It features two hydroxymethyl (-CH2OH) groups at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes. The hydroxymethyl substituents provide reactive sites for further functionalization, such as esterification or oxidation, making this compound a versatile building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAFYOXCGGDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016233-08-1 | |
| Record name | tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with formaldehyde under basic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Group
The tert-butyl carbamate (Boc) group serves as a protective moiety, removable under acidic conditions to yield the corresponding azetidine-1-carboxylic acid.
Reaction Conditions :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Temperature : Room temperature.
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Time : 2–4 hours.
Example Reaction :
Key Observations :
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Deprotection preserves the azetidine ring integrity.
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The resulting free amine can participate in subsequent coupling reactions .
Oxidation of Hydroxymethyl Groups
The hydroxymethyl (-CHOH) groups undergo oxidation to form carbonyl or carboxylic acid derivatives.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO (aq) | Bis-carboxylic acid | Acidic, 60°C, 6 h | 78% |
| PCC (CHCl) | Bis-aldehyde | RT, 12 h | 65% |
| RuO | Mixed ketone/carboxylic acid | HO/CHCN, 0°C | 52% |
Mechanistic Insight :
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Oxidation proceeds via radical intermediates in the case of RuO .
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Selective oxidation to aldehydes requires milder agents (e.g., PCC) to avoid over-oxidation.
Nucleophilic Substitution via Activated Intermediates
Hydroxymethyl groups can be converted to better leaving groups (e.g., mesylates or tosylates) for substitution reactions.
Stepwise Process :
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Activation :
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Substitution :
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Reaction with nucleophiles (e.g., NaN, KCN) replaces the leaving group.
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Example :
Applications :
Esterification and Etherification
The hydroxymethyl groups react with acyl or alkyl halides to form esters or ethers.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | Bis-acetate ester | Pyridine, RT, 2 h | 92% |
| Benzyl bromide | Bis-benzyl ether | NaH, DMF, 60°C, 6 h | 76% |
Key Notes :
Ring-Opening Reactions
Under strong acidic or basic conditions, the azetidine ring undergoes strain-driven opening.
Acidic Hydrolysis :
Basic Conditions :
Comparative Reactivity with Analogues
Scientific Research Applications
Organic Synthesis
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic reactions allows for the construction of more complex molecules. The presence of the tert-butyl group contributes to steric hindrance, which can influence reaction pathways and selectivity.
Key Reactions:
- Nucleophilic Substitution: The hydroxymethyl groups can act as nucleophiles, facilitating substitution reactions with electrophiles.
- Formation of Derivatives: This compound can be transformed into various derivatives through functional group modifications, expanding its applicability in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its reactivity profile allows for modifications that can enhance biological activity or selectivity towards specific targets.
Therapeutic Potential:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of azetidine compounds may exhibit antimicrobial properties, making them candidates for antibiotic development.
- CNS Activity: Azetidine derivatives are being explored for their potential effects on the central nervous system (CNS), with implications for treating neurological disorders.
Research Insights:
Several studies have highlighted the potential of this compound in various applications:
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | One aminomethyl group | Less reactive than bis(hydroxymethyl) derivative |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Single hydroxymethyl group | Different reactivity profile compared to bis(hydroxymethyl) |
| Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | Bromomethyl substituent | More electrophilic nature |
The dual hydroxymethyl groups in this compound enhance its reactivity and versatility compared to its analogs.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding or other interactions with the target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Functional Group Substitution and Molecular Properties
The table below compares the molecular features and substituents of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate with analogous azetidine derivatives:
Biological Activity
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : 229.29 g/mol
- CAS Number : 1016233-08-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydroxymethyl groups enhance its binding affinity through hydrogen bonding with enzyme active sites or receptor binding pockets. This compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.
Enzyme Inhibition
Research indicates that azetidine derivatives, including this compound, exhibit enzyme inhibitory properties. For instance, studies have shown that azetidine analogs can inhibit nucleoside hydrolases involved in parasitic infections, suggesting potential therapeutic applications in treating diseases caused by protozoan parasites such as Giardia and Plasmodium .
Anticancer Activity
Recent investigations into azetidine derivatives have highlighted their potential as anticancer agents. Compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one study reported an azetidine derivative with significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells, indicating a promising therapeutic index .
Study on Antiparasitic Activity
A patent describes the use of this compound as an inhibitor of nucleoside hydrolases in protozoan parasites. The compound was shown to effectively reduce parasitic load in vitro, suggesting its potential for developing antiparasitic drugs .
Anticancer Research
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various azetidine derivatives and evaluated their anticancer properties. One derivative exhibited an IC50 value of 0.6 μM against a target enzyme involved in cancer metabolism, demonstrating the potential of these compounds in cancer therapy .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate?
The compound is typically synthesized via functionalization of the azetidine ring. One method involves nickel-catalyzed carboboration of glycals using tert-butyl 3-(iodomethyl)azetidine-1-carboxylate as a precursor, followed by oxidation or hydrolysis to introduce hydroxymethyl groups . Another approach includes stereoselective oxidation of tert-butyl 3-(hydroxymethyl)azetidine derivatives using Dess-Martin periodinane or Swern oxidation to generate formyl intermediates, which are subsequently reduced to hydroxymethyl groups .
Q. How is this compound purified after synthesis?
Purification often employs silica gel flash column chromatography with gradient elution (e.g., n-heptane to THF mixtures). For sensitive intermediates, low-temperature crystallization or solvent extraction (using dichloromethane/water systems) may be preferred to avoid decomposition .
Q. What analytical techniques are used to characterize this compound?
- 1H NMR : Peaks for the tert-butyl group appear at δ ~1.44 ppm, while hydroxymethyl protons resonate at δ ~3.5–4.0 ppm. The azetidine ring protons show splitting patterns between δ 2.1–3.0 ppm .
- LC-MS : Retention times and molecular ion peaks (e.g., [M+H]+ at m/z 244.29) confirm molecular weight and purity .
- FT-IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and carbonyl vibrations (~1680–1720 cm⁻¹) are critical for functional group verification .
Advanced Research Questions
Q. How can researchers address challenges in stereoselective functionalization of this compound?
Stereoselective synthesis often requires chiral catalysts or enantiopure starting materials. For example, tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate can be oxidized to the (S)-aldehyde intermediate using TPAP/NMO, preserving stereochemistry. Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess . Conflicting stereochemical outcomes reported in literature should be resolved by optimizing reaction solvents (e.g., THF vs. DCM) and temperature .
Q. What strategies mitigate instability of the hydroxymethyl groups during derivatization?
Protecting groups (e.g., Boc, TBS) are critical. For instance, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is stabilized by introducing fluorine to reduce hydroxyl reactivity . Alternatively, in situ generation of hydroxymethyl groups via hydrolysis of acetates or ethers minimizes premature degradation .
Q. How should contradictory data on reaction yields be analyzed?
Discrepancies in reported yields (e.g., 42–48% for aldehyde intermediates ) may arise from variations in reagent purity, solvent drying, or workup protocols. Researchers should replicate conditions precisely and employ design-of-experiment (DoE) approaches to identify critical factors like catalyst loading or reaction time .
Q. What role does this compound play in synthesizing glycosides or bioactive molecules?
The compound serves as a key intermediate in carboboration reactions to form C-glycosides. For example, coupling with D-glucal derivatives under Ni catalysis yields boronate-containing glycans, which are precursors to antiviral or anticancer agents . Its hydroxymethyl groups also enable conjugation with pharmacophores via Mitsunobu or click chemistry .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, related azetidine derivatives (e.g., azetidine-3-carboxylic acid) require PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation of fine powders .
Methodological Considerations
- By-product Analysis : Monitor reactions via TLC or HPLC to detect sulfoxides (from over-oxidation) or alkylated by-products. For example, LiAlH4 reduction may generate unintended amines if hydroxymethyl groups are over-reduced .
- Scale-up Challenges : Pilot studies should address exothermic reactions (e.g., during Boc deprotection with TFA) and optimize solvent volumes to maintain yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
